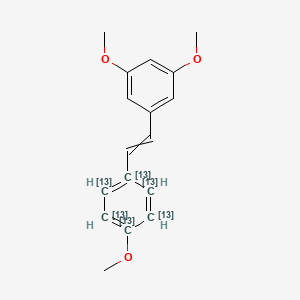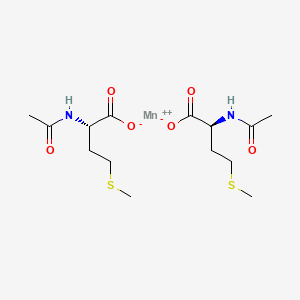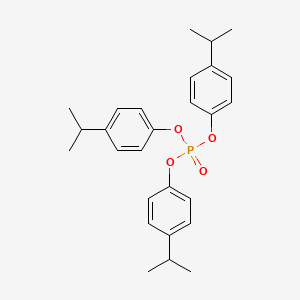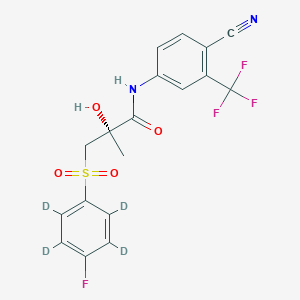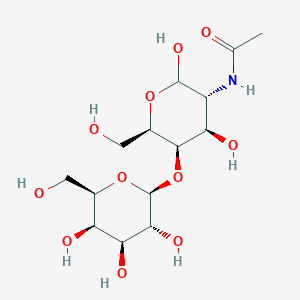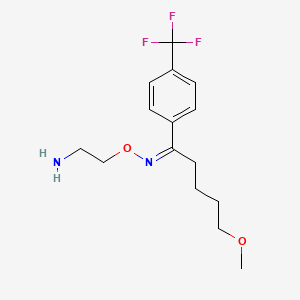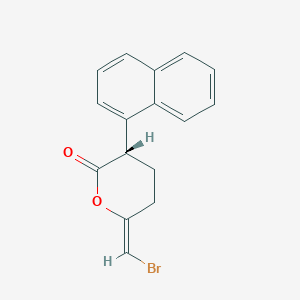
(S)-Bromoenol lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lactones are cyclic esters that are widely present in nature and have a variety of applications in the food, cosmetics, and pharmaceutical industries . They are known for their unique structures and diverse chemical properties .
Synthesis Analysis
The synthesis of lactones often involves enzymatic β-lactone ring closure via ATP-dependent synthetases, intramolecular cyclization from seven-membered rings, and thioesterase-mediated cyclization during release from nonribosomal peptide synthetase assembly lines .
Molecular Structure Analysis
Lactones have a cyclic ester structure, with a carbonyl group (C=O) and an ether group (R-O-R’) in the same ring . The size of the lactone ring and the arrangement of functional groups can vary, leading to a wide range of lactone compounds .
Chemical Reactions Analysis
Lactones can undergo a variety of chemical reactions, including hydrolysis, reduction, and Grignard reactions . They can also participate in ring-opening polymerization reactions to form polyesters .
Physical And Chemical Properties Analysis
The physical and chemical properties of lactones depend on their specific structure. Factors such as the size of the lactone ring, the presence of functional groups, and the configuration of the molecule can influence properties such as solubility, melting point, and reactivity .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Application
Lactones, including (S)-Bromoenol lactone, are known for their commercial importance due to the possibility of manufacturing a broad scope of derivatives and polymers with a wide spectrum of applications . They are used in the synthesis of simple lactones, which are of high importance for the industry . The final products can be used for medical applications, such as controlled drug-release systems, resorbable surgical threads, implants, tissue scaffolds, or for the production of drugs .
Biodegradable Materials
Polyesters, which can be synthesized using lactones, are very useful materials due to their biodegradability in the presence of enzymes, mechanical properties, and many other important functional properties . This has motivated the search for new structures of polyesters, while maintaining the biodegradability properties .
Catalyst Development
In recent years, new catalysts have been developed for the dehydrogenation of certain compounds . These catalysts are transition metals supported on activated carbon and inorganic oxides of various elements .
Copolymer Preparation
The preparation of a copolymer of γ-butyrolactone and ethylene glycol may be carried out using an organophosphorus catalyst . This process uses certain initiators and results in the formation of useful copolymers .
Antibacterial and Antifungal Activity
Chalcone-derived lactones, which can be synthesized from (S)-Bromoenol lactone, have been found to have antimicrobial activity . These lactones have been shown to limit the growth of tested bacterial and fungal strains . In particular, δ-hydroxy-γ-lactone has been found to completely inhibit the growth of certain bacterial and fungal species .
Enzyme Hydrolysis
Human serum paraoxonase (PON1) can hydrolyze several toxic oxon metabolites of commonly used insecticides . This enzyme can also hydrolyze nerve gases such as sarin and soman .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S,6E)-6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUCSFWXCMTYOI-PABFRNLHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\Br)/OC(=O)[C@@H]1C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347818 |
Source


|
| Record name | (3S,6E)-6-(Bromomethylene)-3-(1-naphthyl)tetrahydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Bromoenol lactone | |
CAS RN |
478288-94-7 |
Source


|
| Record name | (3S,6E)-6-(Bromomethylene)-3-(1-naphthyl)tetrahydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

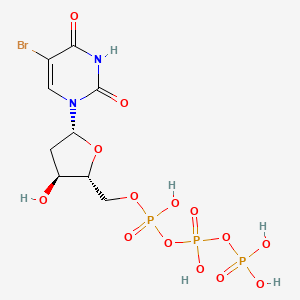

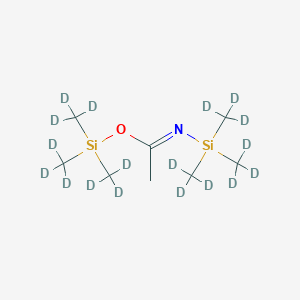
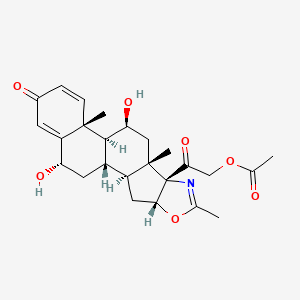
![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)

